(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound is a benzothiazole derivative characterized by a dihydrobenzo[d]thiazole core fused with an imino-linked 4-(pyrrolidin-1-ylsulfonyl)benzoyl group and a methyl ester substituent at position 4. The Z-configuration of the imino bond is critical for its stereochemical orientation, influencing its molecular interactions and biological activity. The pyrrolidin-1-ylsulfonyl moiety introduces a sulfonamide functional group, which is often associated with enhanced solubility and target binding affinity in medicinal chemistry . The ethyl group at position 3 and the methyl ester at position 6 contribute to its lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 3-ethyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-25-18-11-8-16(21(27)30-2)14-19(18)31-22(25)23-20(26)15-6-9-17(10-7-15)32(28,29)24-12-4-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKZGJVTJRVGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Thiocyanate Method
One of the most efficient approaches involves the reaction of appropriate aminobenzoates with potassium thiocyanate and bromine in acidic conditions.
Step 1: A mixture of methyl 4-aminobenzoate (10 mmol) is treated with potassium thiocyanate (15 mmol) and bromine (12 mmol) in acetic acid at 0-5°C with stirring for 4 hours.
Step 2: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
Step 3: The product is precipitated by adding water, filtered, washed with water, and recrystallized from ethanol to yield methyl 2-aminobenzo[d]thiazole-6-carboxylate.
This cyclization mechanism begins with the formation of an N-thiocyanate intermediate, followed by an intramolecular cyclization to form the benzothiazole ring system. The reaction proceeds with yields typically ranging from 75-85%.
Condensation of o-aminothiophenols
An alternative approach involves the condensation of appropriately substituted o-aminothiophenols with reactive carbonyl compounds:
Method A: o-aminothiophenol derivative (1 equiv) is reacted with an orthoester (1.2 equiv) in the presence of p-toluenesulfonic acid (0.1 equiv) in ethanol under reflux for 3-4 hours.
Method B: o-aminothiophenol derivative (1 equiv) is treated with an aldehyde (1.2 equiv) in the presence of a mild oxidant such as hydrogen peroxide (30%, 1.5 equiv) in ethanol at room temperature for 2-3 hours.
The introduction of the ethyl group at position 3 of the benzothiazole core requires selective N-alkylation.
Direct Alkylation Method
The N-alkylation can be achieved using ethyl halides under basic conditions:
Methyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added at 0°C, and the mixture is stirred for 30 minutes. Ethyl iodide (1.2 equiv) is added dropwise, and the reaction mixture is warmed to room temperature and stirred for 4-6 hours.
This method typically provides yields of 65-75% but may result in mixtures of N- and C-alkylated products requiring careful purification.
Reductive Amination Approach
An alternative approach involves the reaction of the benzothiazole nitrogen with acetaldehyde under reductive conditions:
A solution of methyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equiv) in methanol is treated with acetaldehyde (1.2 equiv) at room temperature for 1 hour. Sodium cyanoborohydride (1.5 equiv) is added, and the reaction mixture is stirred at room temperature for 12 hours while maintaining pH 6-7 with acetic acid.
This method offers improved selectivity for N-alkylation with yields typically in the range of 70-80%.
Imino Functionality Formation at Position 2
The transformation of the 2-amino group to the imino functionality represents a critical step in the synthesis.
Direct Imination Method
The N-ethylated benzothiazole derivative (1 equiv) is dissolved in tetrahydrofuran (THF). Triethylamine (1.5 equiv) is added, followed by 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (1.1 equiv) at 0°C. The reaction mixture is warmed to room temperature and stirred for 12 hours.
This direct method typically proceeds with yields of 60-70%, but may require careful control of reaction conditions to prevent over-acylation.
Two-Step Process via 2-Iminobenzothiazole
A more controlled approach involves first converting the 2-amino group to an imino functionality, followed by acylation:
Step 1: N-ethylated benzothiazole derivative (1 equiv) is treated with bromine (1.05 equiv) in chloroform at room temperature to generate the 2-imino intermediate.
Step 2: The crude 2-imino intermediate is reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.1 equiv) in the presence of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane at room temperature for 8 hours.
The two-step process often yields the desired product in 55-65% overall yield with improved stereochemical control toward the (Z)-isomer.
Synthesis of 4-(pyrrolidin-1-ylsulfonyl)benzoyl Component
The preparation of the 4-(pyrrolidin-1-ylsulfonyl)benzoyl group requires a separate synthetic sequence.
Sulfonylation of Pyrrolidine
Step 1: 4-Bromobenzenesulfonyl chloride (1 equiv) is dissolved in dichloromethane. A mixture of pyrrolidine (1.2 equiv) and triethylamine (1.5 equiv) is added dropwise at 0°C, and the reaction is stirred for 2 hours at room temperature.
Step 2: The 4-bromo-N-pyrrolidin-1-ylbenzenesulfonamide intermediate is isolated by extraction and used in the next step.
Carboxylation via Lithiation or Carbonylation
Two main approaches exist for introducing the carboxylic acid functionality:
Lithiation Method:
4-Bromo-N-pyrrolidin-1-ylbenzenesulfonamide (1 equiv) is dissolved in anhydrous THF at -78°C. n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour. Dry ice (excess) is added, and the reaction mixture is allowed to warm to room temperature over 2 hours.
Carbonylation Method:
4-Bromo-N-pyrrolidin-1-ylbenzenesulfonamide (1 equiv), palladium(II) acetate (0.05 equiv), 1,1'-bis(diphenylphosphino)ferrocene (0.1 equiv), and triethylamine (2 equiv) are combined in a pressure vessel. Carbon monoxide is introduced at 20 bar, and the mixture is heated at 100°C for 12 hours.
The lithiation method typically provides yields of 50-60%, while the carbonylation approach can achieve 65-75% yields.
Activation for Coupling
The carboxylic acid is typically activated as an acid chloride for coupling:
4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1 equiv) is treated with thionyl chloride (3 equiv) and a catalytic amount of DMF at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the acid chloride, which is used immediately in the coupling reaction.
Complete Synthetic Pathway
A comprehensive synthetic route combines all the above elements into a multi-step sequence:
Optimized General Procedure
Step 1: Synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate via the thiocyanate method.
Step 2: N-Ethylation using ethyl iodide and sodium hydride in DMF.
Step 3: Formation of the 2-imino functionality using bromine in chloroform.
Step 4: Synthesis of 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride.
Step 5: Coupling of the 2-imino intermediate with the acid chloride to obtain the final product.
| Step | Reagents | Conditions | Duration | Yield (%) |
|---|---|---|---|---|
| 1 | KSCN, Br₂, AcOH | 0-25°C | 6h | 80-85 |
| 2 | EtI, NaH, DMF | 0-25°C | 4-6h | 70-75 |
| 3 | Br₂, CHCl₃ | RT | 4h | 75-80 |
| 4 | SOCl₂, DMF (cat.) | Reflux | 2h | 85-90 |
| 5 | Et₃N, DCM | 0-25°C | 8h | 65-70 |
| Overall | 25-30 |
Stereochemical Considerations
The (Z)-configuration of the imino linkage is typically favored due to steric factors and can be confirmed through X-ray crystallography or Nuclear Overhauser Effect (NOE) experiments. The (Z)-isomer predominates with a Z/E ratio typically exceeding 95:5 under optimized conditions.
Alternative Synthetic Approaches
One-Pot Thiazole Ring Formation
Research by Da Silva et al. demonstrates a potentially applicable one-pot approach for thiazole ring formation that could be adapted for our target molecule:
A mixture of appropriately substituted thiosemicarbazide (1 equiv) and chloroacetone (1.2 equiv) is refluxed in ethyl acetate in the presence of triethylamine (1.5 equiv) overnight to directly form the substituted thiazole ring.
This method provides excellent yields (78-99%) for various 2,3,4-trisubstituted thiazoles and could potentially be modified for benzothiazole synthesis.
1,3-Dipolar Cycloaddition Approach
For constructing the heterocyclic core with specific stereochemistry, 1,3-dipolar cycloaddition represents an alternative approach:
The reaction between a nitrogen-based 1,3-dipole (such as an azomethine ylide) and an appropriate dipolarophile under controlled conditions allows for stereoselective construction of five-membered heterocycles.
While primarily applied to pyrrolidine synthesis, this methodology could be adapted for benzothiazole construction with appropriate modifications.
Purification and Characterization
Purification Techniques
The purification of (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate requires a combination of techniques:
The crude reaction mixture is diluted with dichloromethane and washed sequentially with 5% sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography using silica gel with a gradient elution of hexane/ethyl acetate (from 3:1 to 1:1) to isolate the pure product.
For complete removal of impurities, recrystallization from ethanol or ethyl acetate/hexane is recommended.
Spectroscopic Characterization
The structure confirmation typically involves:
1H NMR Analysis: Key signals include: δ 1.20-1.25 (t, 3H, CH₃CH₂), 3.85-3.90 (s, 3H, OCH₃), 3.90-4.00 (q, 2H, CH₃CH₂), 7.20-8.00 (m, aromatic protons), 3.20-3.30 (m, 4H, pyrrolidine CH₂N), 1.80-1.90 (m, 4H, pyrrolidine CH₂CH₂).
13C NMR Analysis: Characteristic peaks at δ 165-170 (C=O), 155-160 (C=N), 140-145 (quaternary carbon), 125-135 (aromatic carbons), 50-52 (OCH₃), 45-50 (NCH₂), 15-20 (CH₃).
FTIR Spectroscopy: Important absorptions include 1710-1730 cm⁻¹ (C=O of ester), 1650-1670 cm⁻¹ (C=O of amide), 1605-1615 cm⁻¹ (C=N), 1330-1350 and 1140-1160 cm⁻¹ (SO₂).
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the compound.
Industrial Scale-Up Considerations
Transitioning from laboratory to industrial scale requires addressing several factors:
Process Optimization
For industrial production, several modifications to the laboratory procedures are recommended:
- Replacement of chromatographic purification with crystallization or precipitation techniques
- Continuous flow processes for hazardous steps (bromination, lithiation)
- Implementation of in-process controls for reaction monitoring
- Development of telescoped procedures to minimize isolation of intermediates
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dihydrobenzo[d]thiazole core combined with a pyrrolidinylsulfonylbenzoyl group. Comparisons with similar compounds reveal key differences in ring systems and substituents:
- Ring System Variations: The thiazolo[3,2-a]pyrimidine derivative () demonstrates that fused heterocyclic systems (e.g., pyrimidine-thiazole) often exhibit enhanced biological activity compared to single-ring systems.
- Sulfonamide Group: Replacing pyrrolidine with piperidine (as in ’s synonym) alters the sulfonamide’s steric and electronic profile. The five-membered pyrrolidine ring introduces greater ring strain and rigidity compared to the six-membered piperidine, which could affect solubility and receptor interactions .
- Substituent Effects : The fluorobenzylidene group in ’s compound enhances electron-withdrawing properties, while the target compound’s methyl ester may improve metabolic stability. Ethyl and methyl groups at positions 3 and 6 likely modulate lipophilicity, impacting membrane permeability .
Biological Activity
The compound (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of compounds containing the thiazole moiety, such as the one , typically involves multi-step organic reactions. The starting material often includes derivatives of pyrrolidine and sulfonamide groups, which are crucial for imparting biological activity. The specific structure of the compound suggests that it may interact with various biological targets due to the presence of multiple functional groups.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Pyrrolidine Sulfonamide | Enhances solubility and bioavailability |
| Carboxylate Group | Potentially involved in receptor interactions |
Antitumor Activity
Research has indicated that thiazole-based compounds exhibit significant antitumor properties. For instance, several thiazole derivatives have shown promising results against various cancer cell lines, including HepG2 (human liver cancer) and others. In vitro studies demonstrated that certain thiazole-containing compounds had selectivity indices (SI) indicating superior efficacy compared to standard chemotherapeutic agents like methotrexate .
Case Study: Antitumor Efficacy
A study involving the evaluation of thiazole derivatives revealed that compounds with a similar structural framework to our target compound exhibited IC50 values in the low micromolar range against cancer cell lines. For example, one derivative demonstrated an IC50 value of 1.61 µg/mL against a specific cancer cell line, indicating potent cytotoxic effects .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. A study reported that certain thiazole-integrated compounds displayed significant anticonvulsant activity, suggesting that modifications in the thiazole structure can lead to enhanced neuroprotective effects .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that specific substitutions on the thiazole ring significantly affect biological activity. For example, electron-donating groups on the phenyl ring were correlated with increased cytotoxicity against cancer cells . The presence of a sulfonamide group has also been linked to improved pharmacological profiles.
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound. Various studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. Key steps include:
- Condensation of a substituted benzaldehyde with a thiazole precursor under reflux conditions using absolute ethanol and glacial acetic acid as catalysts .
- Introduction of the pyrrolidin-1-ylsulfonyl group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
- Final esterification using methyl chloroformate or similar reagents.
- Critical Parameters : Reaction temperature (60–80°C), solvent polarity (e.g., DMF for sulfonylation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the Z-configuration of the imino group and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. What functional groups in this compound are critical for its reactivity?
- Methodological Answer : Key reactive moieties include:
- Benzothiazole Core : Participates in π-π stacking and hydrogen bonding, influencing biological interactions .
- Sulfonyl Group : Enhances solubility and serves as a hydrogen bond acceptor in enzyme binding .
- Ester Group : Susceptible to hydrolysis under basic conditions, enabling derivatization .
Advanced Research Questions
Q. How can computational methods be applied to predict the compound’s electronic properties and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS, focusing on sulfonyl and imino groups as binding anchors .
- Docking Studies : Use AutoDock Vina to predict binding affinities to receptors like tyrosine kinases, leveraging the pyrrolidine ring’s conformational flexibility .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NOESY or COSY NMR signals by determining the crystal structure using SHELX software for refinement .
- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., imino group) to simplify splitting patterns in NMR .
- Cross-Validation : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with computational spectra from Gaussian .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs by replacing the pyrrolidin-1-ylsulfonyl group with other sulfonamides (e.g., piperidine-sulfonyl) to assess impact on bioactivity .
- Bioisosteric Replacement : Substitute the benzothiazole core with thiazolo[3,2-a]pyrimidine to evaluate changes in cytotoxicity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential interaction features (e.g., hydrogen bond donors/acceptors) .
Q. What experimental approaches optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >80% .
- Flow Chemistry : Implement continuous flow systems for sulfonylation steps to enhance reproducibility and scalability .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of aryl halides, optimizing ligand-to-metal ratios .
Data Contradiction and Validation
Q. How should researchers address discrepancies between predicted and observed biological activity?
- Methodological Answer :
- Dose-Response Assays : Re-test activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid degradation explains low observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
